3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride
Description
Molecular Formula: C₉H₁₁ClFNO₄S₂ SMILES: CCCS(=O)(=O)NC₁=C(C=C(C=C₁)S(=O)(=O)Cl)F Key Features:
- Contains a propane-1-sulfonamido group (n-propyl chain) at position 4 and a sulfonyl chloride at position 1 of the benzene ring.
- Predicted collision cross-section (CCS) values range from 165.6 Ų ([M-H]⁻) to 176.4 Ų ([M+Na]⁺), indicating moderate molecular compactness .
- Molecular weight: 315.77 g/mol .
Properties
IUPAC Name |
3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO4S2/c1-2-5-17(13,14)12-9-4-3-7(6-8(9)11)18(10,15)16/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYRUGUBIZLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to sulfonation to introduce the sulfonyl chloride group.
Sulfonamide Formation: The propane-1-sulfonamido group is introduced via a nucleophilic substitution reaction, where the sulfonyl chloride reacts with propane-1-sulfonamide under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by various nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Agents
Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives like 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride can exhibit significant antibacterial activity against a range of pathogens. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy as an antibiotic.
Case Study: Synthesis of Antibacterial Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various sulfonamide derivatives, including this compound, which showed promising results against resistant strains of bacteria. The study highlighted the modification of the sulfonamide structure to optimize antibacterial activity while minimizing toxicity to human cells .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.
Data Table: Synthesis Pathways
| Intermediate Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Compound A | Nucleophilic Substitution | 85% | |
| Compound B | Coupling Reaction | 90% | |
| Compound C | Acylation | 75% |
Material Science Applications
Polymer Chemistry
The compound can be utilized in polymer chemistry to modify polymer surfaces or create functionalized polymers with specific properties. Its sulfonamide group can interact with various substrates, leading to enhanced adhesion and stability.
Case Study: Functionalized Polymers
Research published in Polymer Science explored the incorporation of sulfonamide derivatives into polymer matrices. The study showed that adding this compound improved thermal stability and mechanical properties of the resulting materials .
Environmental Applications
The compound's sulfonamide structure also suggests potential applications in environmental chemistry, particularly in the degradation of pollutants. Research is ongoing to evaluate its effectiveness in catalyzing reactions that break down hazardous substances.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Isomeric Variation: Propane-1-sulfonamido vs. Propane-2-sulfonamido
- 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride (): Structural Difference: Propane-2-sulfonamido (isopropyl) substituent introduces branching. Impact: Steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitution reactions compared to the linear n-propyl chain in the target compound. No CCS or yield data available for direct comparison .
Heterocyclic Substituents: Pyrazole Derivatives
- 3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride ():
- Molecular Formula : C₉H₆ClFN₂O₂S
- Key Differences :
- Pyrazole ring replaces the propane sulfonamido group, reducing molecular weight (260.67 g/mol vs. 315.77 g/mol).
Lower CCS values ([M+H]⁺: 157.4 Ų vs. 167.6 Ų), suggesting a more compact structure due to the planar pyrazole moiety .
3-Fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl chloride ():
Aromatic Substituents: Benzyloxy Derivatives
- 4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride (Compound 38, ): Synthetic Yield: 92% (higher than other benzyloxy analogs), suggesting favorable reactivity.
Simpler Aromatic Systems: Methyl and Halogen Substituents
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]⁺ (Ų) | Key Substituent | Synthetic Yield (If Available) |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₁ClFNO₄S₂ | 315.77 | 167.6 | Propane-1-sulfonamido | N/A |
| 3-Fluoro-4-(propane-2-sulfonamido) analog | C₉H₁₁ClFNO₄S₂ | ~315.77 | N/A | Propane-2-sulfonamido | N/A |
| 3-Fluoro-4-(1H-pyrazol-1-yl) analog | C₉H₆ClFN₂O₂S | 260.67 | 157.4 | Pyrazole | N/A |
| 4-(3-Fluorobenzyloxy) analog (Compound 38) | C₁₃H₁₀ClFO₃S | 300.73 | N/A | 3-Fluorobenzyloxy | 92% |
| 3-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | 208.69 | N/A | Methyl | N/A |
Key Findings
Steric and Electronic Effects: The linear propane-1-sulfonamido group in the target compound balances steric bulk and electronic effects, offering intermediate reactivity compared to bulkier isopropyl or planar pyrazole substituents.
Synthetic Accessibility :
- Benzyloxy-substituted analogs (e.g., Compound 38) demonstrate high synthetic yields (up to 92%), highlighting their practicality in large-scale synthesis .
Commercial Availability :
- The target compound and its isopropyl analog are less readily available (), whereas pyrazole derivatives are marketed in varying quantities, indicating broader utility .
Safety Considerations :
- Sulfonyl chlorides universally require stringent safety protocols (e.g., gloves, ventilation). Pyrazole derivatives explicitly recommend storage at -20°C to maintain stability .
Biological Activity
3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride (CAS No. 1016709-79-7) is a sulfonamide compound with notable biological activity. Its molecular formula is , and it has a molecular weight of 315.77 g/mol. This compound is characterized by the presence of a sulfonyl chloride functional group, which plays a significant role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide, which can inhibit various enzymes and biological pathways. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase, leading to bacteriostatic effects.
Pharmacological Properties
Research indicates that this compound exhibits:
In Vitro Studies
A study published in ACS Omega explored various sulfonamide derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit bacterial growth through competitive inhibition of target enzymes involved in folate metabolism .
Structure-Activity Relationship (SAR)
The structural modifications in sulfonamide compounds significantly affect their biological activity. For instance, the introduction of fluorine at specific positions on the benzene ring has been associated with increased antimicrobial potency due to enhanced lipophilicity and better interaction with bacterial targets .
Toxicity and Safety Profile
The safety profile of this compound indicates potential hazards associated with its use. The compound is classified under hazardous materials, necessitating precautions such as protective equipment during handling due to its corrosive nature .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting folic acid synthesis |
| Anti-inflammatory | Potentially reduces inflammation in various conditions |
| Anticancer | May induce apoptosis in certain cancer cell lines |
| Toxicity | Classified as hazardous; requires safety precautions |
Q & A
Q. What are the key synthetic routes for preparing 3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common route starts with sulfonation of a fluorobenzene derivative followed by chlorination to form the sulfonyl chloride group. For the propane-1-sulfonamido substituent, nucleophilic substitution (e.g., reacting propane sulfonamide with a pre-functionalized intermediate) under inert conditions (e.g., N₂ atmosphere) is critical. Optimization includes:
-
Temperature control : Chlorination steps often require 0–5°C to avoid side reactions .
-
Solvent selection : Dichloromethane or chloroform enhances reactivity and solubility .
-
Catalysts : Lewis acids (e.g., AlCl₃) may improve sulfonation efficiency .
-
Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .
Example Reaction Yields (Analogous Compounds) Compound ------------ Compound 38 Compound 41
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Confirm regiochemistry of fluorine and sulfonamide groups. CDCl₃ is a standard solvent; chemical shifts for sulfonyl chloride protons appear near δ 7.5–8.5 ppm .
- LC-MS : Verifies molecular weight (M+ or M-Cl peaks) and detects impurities. Electrospray ionization (ESI) is preferred for sulfonamides .
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% is typical for research-grade material) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Moisture sensitivity : Hydrolysis of the sulfonyl chloride group to sulfonic acid occurs rapidly in aqueous environments. Store under anhydrous conditions (e.g., molecular sieves) at –20°C .
- Light sensitivity : Protect from UV exposure using amber glassware to prevent degradation of the sulfonamide bond .
- Long-term stability : Periodic NMR or TLC analysis (every 6 months) monitors decomposition.
Advanced Research Questions
Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine and sulfonamide groups activate the sulfonyl chloride toward nucleophilic attack. Reactivity can be modulated by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions with amines or alcohols .
- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures (50–80°C) for efficient substitution .
- pH control : For amine reactions, maintain slightly basic conditions (pH 8–9) to deprotonate the nucleophile without hydrolyzing the sulfonyl chloride .
Q. What strategies resolve contradictions in reported reaction yields or purity data for derivatives of this compound?
- Methodological Answer :
- Reproducibility checks : Validate synthetic protocols using independent batches and cross-lab collaborations.
- Advanced analytics : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) differentiate isomeric byproducts .
- Computational modeling : DFT calculations predict reaction pathways and identify energetically favorable intermediates .
Q. How can this compound be applied in designing enzyme inhibitors or proteomics probes?
- Methodological Answer :
- Enzyme inhibition : The sulfonamide group chelates metal ions (e.g., zinc in metalloproteases like ADAM-17), while the sulfonyl chloride enables covalent modification of active-site residues .
- Proteomics : Conjugate with fluorescent tags (e.g., dansyl) via nucleophilic substitution for protein labeling. Optimize reaction stoichiometry (1:1.2 molar ratio) to minimize over-labeling .
- Selectivity profiling : Competitive binding assays (e.g., SPR or ITC) quantify target affinity vs. off-target interactions .
Data Analysis and Optimization
Q. What are the common impurities in synthetic batches, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted sulfonic acid (from hydrolysis) or di-substituted derivatives. Mitigate via strict anhydrous conditions and stepwise addition of reagents .
- Purification : Use preparative HPLC with a C18 column (10–90% acetonitrile gradient) to separate impurities. Monitor at 254 nm .
Q. How do structural modifications (e.g., altering the propane sulfonamido chain) impact biological activity?
- Methodological Answer :
- Chain length : Longer alkyl chains (e.g., butane vs. propane) may enhance membrane permeability but reduce solubility. Assess via logP calculations and cell-based assays .
- Fluorine position : Para-fluorine (vs. meta) increases electron-withdrawing effects, enhancing sulfonyl chloride reactivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to corrosive vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Hydrolyze residual compound with aqueous NaOH (1M) before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
